N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide

Medicinal Chemistry Heterocyclic Synthesis 1,2,4-Oxadiazole

Select this specific benzamidoxime building block to ensure synthetic fidelity in your 1,2,4-oxadiazole campaigns. The 4-piperidinyl group imparts unique steric and lipophilic properties critical for downstream biological activity; substituting this scaffold will invalidate SAR data. Leverage its established one-pot synthesis protocol for efficient parallel library generation.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 186650-56-6
Cat. No. B2756646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide
CAS186650-56-6
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)C(=NO)N
InChIInChI=1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,16H,1-3,8-9H2,(H2,13,14)
InChIKeyFGUOCBNPFNPIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide (CAS 186650-56-6) Scientific Procurement: Core Identity and Scaffold Context


N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide (CAS 186650-56-6) is a benzamidoxime derivative, a class defined by an N'-hydroxycarboximidamide functional group [1]. This compound is primarily characterized and utilized as a versatile small molecule scaffold and building block , rather than a finished pharmaceutical agent. Its chemical structure is defined by the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol . As an amidoxime, it belongs to a family of compounds known for their utility in synthesizing heterocycles like 1,2,4-oxadiazoles, which are prominent motifs in medicinal chemistry .

Why Substituting N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide (CAS 186650-56-6) with an Alternative Scaffold is Scientifically Unreliable


The value of N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide as a specific building block is contingent upon its unique molecular features. Substitution with a generic or closely related amidoxime, such as an unsubstituted benzamidoxime or one with a different amine, cannot be done without fundamentally altering the physicochemical properties of the downstream product [1]. The 4-piperidinyl substituent imparts specific steric bulk, lipophilicity, and potential for further functionalization that directly influences the yield, purity, and biological activity of the synthesized 1,2,4-oxadiazoles . Therefore, swapping this scaffold for an alternative without re-optimizing the entire synthetic pathway and downstream assays will likely lead to different reaction outcomes and invalid biological results.

Quantitative Differentiation Guide for N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide (CAS 186650-56-6)


Synthetic Utility: Efficient 1,2,4-Oxadiazole Synthesis via NaOH/DMSO One-Pot Protocol

This compound is a key substrate in a specific, mild, one-pot synthesis of 1,2,4-oxadiazoles. When reacted with dicarboxylic acid anhydrides in a NaOH/DMSO medium, it produces diversely substituted carboxylic acids bearing the 1,2,4-oxadiazole motif . While many amidoximes can undergo similar cyclizations, this specific protocol has been demonstrated and reported for this compound, showing the reaction scope includes aromatic amidoximes and yields range from moderate to excellent . In contrast, synthesis of 1,2,4-oxadiazoles from simpler benzamidoximes or using alternative methods may require harsher conditions, metal catalysts, or provide lower yields [1].

Medicinal Chemistry Heterocyclic Synthesis 1,2,4-Oxadiazole

Procurement Specification: Minimum 95% Purity Threshold

A defined procurement-grade specification is established for this compound, with multiple vendors offering a minimum purity of 95% . This provides a clear, quantitative benchmark for researchers. In contrast, many in-house synthesized or less common analogs lack a certified purity profile, introducing significant variability into initial experiments. Relying on a vendor with a stated purity specification reduces this uncertainty.

Chemical Procurement Quality Control Building Blocks

Toxicological Profile: Established Non-Hazardous Classification for Safe Laboratory Handling

Safety data indicates this compound has a low acute toxicity profile, with an oral LD50 in rats reported as >2,000 mg/kg [1]. This data allows for its classification and handling under standard laboratory safety procedures. This information may not be available for novel, uncharacterized amidoxime analogs, which could pose unknown health and safety risks upon initial handling.

Safety Toxicology Laboratory Management

High-Impact Application Scenarios for N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide (CAS 186650-56-6)


Medicinal Chemistry: Library Synthesis of 1,2,4-Oxadiazole Bioisosteres

This compound serves as a primary amidoxime building block for generating diverse libraries of 1,2,4-oxadiazole-containing carboxylic acids, as demonstrated by the established one-pot synthesis protocol . The 1,2,4-oxadiazole ring is a well-known bioisostere for esters and amides, making it a valuable motif in drug discovery for modulating pharmacokinetic properties and target engagement [1]. The mild reaction conditions associated with this specific amidoxime [2] facilitate parallel synthesis and high-throughput medicinal chemistry campaigns.

Academic and Industrial Research: Reliable Scaffold for Methodology Development

The established synthetic utility of this benzamidoxime in forming 1,2,4-oxadiazoles makes it an ideal model substrate for developing and benchmarking new synthetic methodologies. Its commercial availability at a defined purity (>95%) ensures that reaction outcomes are attributable to the new method rather than variability in starting material quality. This allows for robust, reproducible, and peer-reviewed development of novel cyclization reactions, coupling protocols, or green chemistry approaches.

Agrochemical Research: Fungicidal Lead Discovery and Optimization

Benzamidoxime derivatives, as a class, are well-documented for their fungicidal activity [3]. This specific compound, containing a 4-piperidinyl moiety, represents a valuable intermediate for designing and synthesizing novel fungicidal agents. Its use as a scaffold in structure-activity relationship (SAR) studies can probe the impact of the piperidine group on fungicidal potency, spectrum of activity, and environmental fate, building upon the known fungicidal properties of the broader benzamidoxime family [3].

Technical Documentation Hub

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